Halofuginone

Catalog No.
S549038
CAS No.
55837-20-2
M.F
C16H17BrClN3O3
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halofuginone

CAS Number

55837-20-2

Product Name

Halofuginone

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

Molecular Formula

C16H17BrClN3O3

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15-/m1/s1

InChI Key

LVASCWIMLIKXLA-HUUCEWRRSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-bromo-6-chlorofebrifugine, halofuginone, halofunginone, Stenorol

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Isomeric SMILES

C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Description

The exact mass of the compound Halofuginone is 413.01418 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Antiprotozoal Properties

Halofuginone exhibits promising antiprotozoal activity against several parasitic diseases. Research suggests it disrupts essential protein synthesis within the parasite by inhibiting an enzyme called prolyl-tRNA synthetase []. This enzyme plays a crucial role in malaria, cryptosporidiosis, coccidiosis, toxoplasmosis, and leishmaniasis []. Studies have demonstrated its effectiveness in combating these parasitic infections [].

Antifibrotic Effects

Halofuginone shows promise in managing fibrosis, a condition characterized by excessive scar tissue formation in various organs. Studies indicate it can suppress the activity of fibroblasts, the cells responsible for collagen production and fibrosis progression []. Research on animal models for diseases like pulmonary hypertension and scleroderma suggests its potential to alleviate fibrosis and improve disease outcomes [, ].

Antitumor Potential

Scientific exploration is underway to investigate the antitumor properties of halofuginone. Research suggests it may have anti-proliferative effects on cancer cells, potentially slowing down tumor growth []. However, further investigation is needed to understand the underlying mechanisms and its efficacy in different cancer types [].

Exploration in Neuromuscular Disorders

Emerging research is exploring the potential benefits of halofuginone in neuromuscular disorders like Duchenne muscular dystrophy (DMD). Studies suggest it may reduce muscle fibrosis and improve muscle function in animal models of DMD []. Further research is needed to determine its safety and effectiveness in human patients with DMD.

Halofuginone is characterized as a low molecular weight quinazolinone alkaloid with the chemical formula C₁₆H₁₇BrClN₃O₃. It has a molar mass of approximately 414.68 g/mol and is known for its potent inhibitory effects on collagen synthesis and matrix metalloproteinase activity, making it significant in the context of fibrosis and tumor progression . The compound has received orphan drug designation from the U.S. Food and Drug Administration for the treatment of scleroderma, highlighting its investigational status in human medicine .

Halofuginone's mechanism of action is multifaceted. Its primary function involves inhibiting the enzyme glutamyl-prolyl tRNA synthetase, a crucial enzyme for protein synthesis [, ]. This inhibition disrupts amino acid incorporation into proteins, leading to the amino acid starvation response within cells []. This response has several downstream effects, including:

  • Anti-inflammatory effects: The amino acid starvation response suppresses the activity of pro-inflammatory T helper 17 cells, leading to reduced inflammation [, ].
  • Anti-fibrotic effects: Halofuginone inhibits the production of collagen type I, a major component of scar tissue, thereby hindering fibrosis, a process of excessive scar tissue formation [, ].
  • Anti-cancer effects: By disrupting protein synthesis and triggering the amino acid starvation response, halofuginone can inhibit the growth and proliferation of cancer cells [].

Halofuginone primarily acts by inhibiting prolyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition leads to the accumulation of uncharged tRNA, which triggers an amino acid starvation response that can exert anti-inflammatory and anti-fibrotic effects . The compound also disrupts the TGFβ signaling pathway by inhibiting Smad3 phosphorylation, thereby preventing the transition of fibroblasts to myofibroblasts, a key event in fibrosis .

The biological activity of halofuginone is extensive:

  • Antifibrotic Effects: By inhibiting collagen type I synthesis, halofuginone plays a role in reducing fibrosis in various tissues.
  • Antitumor Properties: It suppresses tumor growth and metastasis by targeting tumor stroma and vascularization .
  • Immunomodulation: Halofuginone inhibits the differentiation of T helper 17 cells, which are implicated in autoimmune diseases, thus offering potential therapeutic benefits in conditions like multiple sclerosis .

The synthesis of halofuginone involves several steps that can be complex due to stereochemical considerations. Early synthetic routes faced challenges related to the absolute stereochemistry of febrifugine derivatives. Recent advancements have improved these methods, allowing for more efficient production of halofuginone . Typically, these synthetic pathways utilize various reagents to construct the quinazolinone core structure while introducing halogen substituents.

Halofuginone has several applications:

  • Veterinary Medicine: It is used as a coccidiostat in livestock to prevent coccidiosis.
  • Human Medicine: Investigated for treating scleroderma, cancer, and fibrosis-related conditions due to its anti-fibrotic and immunomodulatory properties .
  • Research Tool: Employed in studies related to T cell differentiation and fibrotic disease mechanisms.

Halofuginone exhibits notable interactions with various proteins:

  • It binds to glutamyl-prolyl tRNA synthetase, inhibiting its activity and leading to downstream effects on protein synthesis .
  • The compound's interaction with other therapeutic agents can increase risks, such as enhanced jaw osteonecrosis when combined with bisphosphonates like clodronic acid .

Halofuginone shares structural and functional similarities with other compounds derived from febrifugine. Here are some comparable compounds:

Compound NameStructure TypeMain ActivityUnique Aspects
FebrifugineNatural alkaloidAntimalarialFound in Dichroa febrifuga
IsofebrifugineSynthetic derivativeAntimalarialStructural isomer of febrifugine
Prolyl-tRNA synthetase inhibitorsVariousInhibit protein synthesisTarget different tRNA synthetases

Halofuginone stands out due to its unique mechanism involving prolyl-tRNA synthetase inhibition, which not only affects protein synthesis but also triggers significant cellular responses related to inflammation and fibrosis.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

413.01418 g/mol

Monoisotopic Mass

413.01418 g/mol

Boiling Point

595.8±60.0 °C(Predicted)

Heavy Atom Count

24

Density

1.73±0.1 g/cm3(Predicted)

Appearance

Solid powder

Melting Point

>150°C dec.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L31MM1385E
H84E4Y7HC9

GHS Hazard Statements

Not Classified

Drug Indication

For the treatment of scleroderma, cancer, and restenosis.
In new born calves: - Prevention of diarrhoea due to diagnosed Cryptosporidium parvum, in farms with history of cryptosporidiosis,Administration should start in the first 24 to 48 hours of age- Reduction of diarrhoea due to diagnosed Cryptosporidium parvum. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocysts excretion has been demonstrated.
In newborn calves: Prevention of diarrhoea due to diagnosed Cryptosporidium parvum infection, in farms with history of cryptosporidiosis. Administration should start in the first 24 to 48 hours of age. Reduction of diarrhoea due to diagnosed Cryptosporidium parvum infection. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocysts excretion has been demonstrated.
In newborn calvesPrevention of diarrhoea due to diagnosed Cryptosporidium parvum in farms with history of cryptosporidiosis. Administration should start in the first 24 to 48 hours of age. Reduction of diarrhoea due to diagnosed Cryptosporidium parvum. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocyst excretion has been demonstrated.

Pharmacology

Halofuginone, a fully synthetic small molecule, is a potent and selective regulator of stromal cell activation, cell migration and Collagen type I synthesis, a process that has been identified as a 'master switch' in the body's tissue repair process.
Halofuginone is an orally-active quinazolinone alkaloid with potential antineoplastic activity. Halofuginone interferes with the signaling pathway of transforming growth factor beta (TGF beta) and inhibits expression of matrix metalloproteinase 2, thereby inhibiting collagen type I synthesis and inducing extracellular matrix degradation, resulting in inhibition of angiogenesis, tumor growth, or metastasis.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

ATC Code

QP51AX08

Mechanism of Action

Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation.

Other CAS

55837-20-2

Absorption Distribution and Excretion

Readily bioavailable and rapidly absorbed following oral administration.

Wikipedia

Halofuginone

Biological Half Life

23.8 to 72.1 hours

Use Classification

Veterinary drugs -> Antiprotozoals -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
1: Pines M, Spector I. Halofuginone - The Multifaceted Molecule. Molecules. 2015 Jan 5;20(1):573-594. Review. PubMed PMID: 25569515.
2: Pines M. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract. World J Gastroenterol. 2014 Oct 28;20(40):14778-86. doi: 10.3748/wjg.v20.i40.14778. PubMed PMID: 25356039; PubMed Central PMCID: PMC4209542.
3: Guo LW, Wang B, Goel SA, Little C, Takayama T, Shi XD, Roenneburg D, DiRenzo D, Kent KC. Halofuginone stimulates adaptive remodeling and preserves re-endothelialization in balloon-injured rat carotid arteries. Circ Cardiovasc Interv. 2014 Aug;7(4):594-601. doi: 10.1161/CIRCINTERVENTIONS.113.001181. Epub 2014 Jul 29. PubMed PMID: 25074254; PubMed Central PMCID: PMC4140988.
4: Park MK, Park JS, Park EM, Lim MA, Kim SM, Lee DG, Baek SY, Yang EJ, Woo JW, Lee J, Kwok SK, Kim HY, Cho ML, Park SH. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis. Arthritis Rheumatol. 2014 May;66(5):1195-207. doi: 10.1002/art.38313. PubMed PMID: 24782183.
5: Bodanovsky A, Guttman N, Barzilai-Tutsch H, Genin O, Levy O, Pines M, Halevy O. Halofuginone improves muscle-cell survival in muscular dystrophies. Biochim Biophys Acta. 2014 Jul;1843(7):1339-47. doi: 10.1016/j.bbamcr.2014.03.025. Epub 2014 Apr 2. PubMed PMID: 24703880.
6: McLaughlin NP, Evans P, Pines M. The chemistry and biology of febrifugine and halofuginone. Bioorg Med Chem. 2014 Apr 1;22(7):1993-2004. doi: 10.1016/j.bmc.2014.02.040. Epub 2014 Mar 1. Review. PubMed PMID: 24650700.
7: Petermann J, Paraud C, Pors I, Chartier C. Efficacy of halofuginone lactate against experimental cryptosporidiosis in goat neonates. Vet Parasitol. 2014 May 28;202(3-4):326-9. doi: 10.1016/j.vetpar.2014.02.027. Epub 2014 Feb 22. PubMed PMID: 24636788.
8: Kapoor S. Reduction of burn scar formation by halofuginone-eluting silicone gel sheets: a controlled study on nude mice. Ann Plast Surg. 2014 Apr;72(4):489. doi: 10.1097/SAP.0b013e318281ad59. PubMed PMID: 24618743.
9: Carlson TJ, Pellerin A, Djuretic IM, Trivigno C, Koralov SB, Rao A, Sundrud MS. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation. J Immunol. 2014 Mar 1;192(5):2167-76. doi: 10.4049/jimmunol.1302316. Epub 2014 Jan 31. PubMed PMID: 24489094; PubMed Central PMCID: PMC3936195.
10: Jin C, Jia Y, Jin C, Dong H, Cheng P, Zhou J, Wang Y, Zheng B, Liu F. Therapeutic effect of Halofuginone on ITP mice by regulating the differentiation of Th cell subsets. Int Immunopharmacol. 2014 Feb;18(2):213-6. doi: 10.1016/j.intimp.2013.12.013. Epub 2013 Dec 22. PubMed PMID: 24368123.
11: Liang J, Zhang B, Shen RW, Liu JB, Gao MH, Li Y, Li YY, Zhang W. Preventive effect of halofuginone on concanavalin A-induced liver fibrosis. PLoS One. 2013 Dec 16;8(12):e82232. doi: 10.1371/journal.pone.0082232. eCollection 2013. PubMed PMID: 24358159; PubMed Central PMCID: PMC3864948.
12: Jin ML, Park SY, Kim YH, Park G, Lee SJ. Halofuginone induces the apoptosis of breast cancer cells and inhibits migration via downregulation of matrix metalloproteinase-9. Int J Oncol. 2014 Jan;44(1):309-18. doi: 10.3892/ijo.2013.2157. Epub 2013 Oct 31. PubMed PMID: 24173318.
13: Son J, Lee EH, Park M, Kim JH, Kim J, Kim S, Jeon YH, Hwang KY. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone. Acta Crystallogr D Biol Crystallogr. 2013 Oct;69(Pt 10):2136-45. doi: 10.1107/S0907444913020556. Epub 2013 Sep 20. PubMed PMID: 24100331.
14: Zeplin PH. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts. Ann Plast Surg. 2014 Apr;72(4):489. doi: 10.1097/SAP.0b013e31828a49e3. PubMed PMID: 23845969.
15: Almawly J, Prattley D, French NP, Lopez-Villalobos N, Hedgespeth B, Grinberg A. Utility of halofuginone lactate for the prevention of natural cryptosporidiosis of calves, in the presence of co-infection with rotavirus and Salmonella Typhimurium. Vet Parasitol. 2013 Oct 18;197(1-2):59-67. doi: 10.1016/j.vetpar.2013.04.029. Epub 2013 Apr 24. PubMed PMID: 23707392.
16: Chu TL, Guan Q, Nguan CY, Du C. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis. Int Immunopharmacol. 2013 Aug;16(4):414-23. doi: 10.1016/j.intimp.2013.04.031. Epub 2013 May 16. PubMed PMID: 23685128.
17: Keidel J, Daugschies A. Integration of halofuginone lactate treatment and disinfection with p-chloro-m-cresol to control natural cryptosporidiosis in calves. Vet Parasitol. 2013 Sep 23;196(3-4):321-6. doi: 10.1016/j.vetpar.2013.03.003. Epub 2013 Mar 14. PubMed PMID: 23561324.
18: Yavas G, Calik M, Calik G, Yavas C, Ata O, Esme H. The effect of Halofuginone in the amelioration of radiation induced-lung fibrosis. Med Hypotheses. 2013 Apr;80(4):357-9. doi: 10.1016/j.mehy.2013.01.001. Epub 2013 Jan 23. PubMed PMID: 23352286.
19: Halevy O, Genin O, Barzilai-Tutsch H, Pima Y, Levi O, Moshe I, Pines M. Inhibition of muscle fibrosis and improvement of muscle histopathology in dysferlin knock-out mice treated with halofuginone. Histol Histopathol. 2013 Feb;28(2):211-26. PubMed PMID: 23275304.
20: Juárez P, Mohammad KS, Yin JJ, Fournier PG, McKenna RC, Davis HW, Peng XH, Niewolna M, Javelaud D, Chirgwin JM, Mauviel A, Guise TA. Halofuginone inhibits the establishment and progression of melanoma bone metastases. Cancer Res. 2012 Dec 1;72(23):6247-56. doi: 10.1158/0008-5472.CAN-12-1444. Epub 2012 Sep 20. PubMed PMID: 23002206.

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